Tert-Butyl Substitution Increases Amide Isomerization Barrier by Synergistic Steric Hindrance
DFT computational analysis demonstrates that tert-butyl substitution on secondary amides significantly increases the cis/trans isomerization barrier compared to less bulky alkyl groups. The study established that bulky substitutions synergistically hinder cis/trans isomerization through both thermodynamic destabilization of the cis isomer and elevation of the rotational energy barrier [1].
| Evidence Dimension | Cis/trans amide isomerization barrier (steric effect) |
|---|---|
| Target Compound Data | Tert-butyl substituted secondary amides: significantly destabilized cis isomer and increased isomerization barrier [1] |
| Comparator Or Baseline | Secondary amides with smaller alkyl substitutions (methyl, ethyl, isopropyl) |
| Quantified Difference | Synergistic hindrance effect (qualitative trend established; specific ΔG‡ values not reported for valine-specific comparison) |
| Conditions | DFT computational modeling; tert-butyl as representative bulky substitution [1] |
Why This Matters
The elevated isomerization barrier conferred by the tert-butyl group enhances conformational rigidity in peptide mimetics, which is critical for applications requiring defined backbone geometry such as foldamer design and peptidomimetic drug discovery.
- [1] Molecules 2018, 23(10), 2455. Density Functional Studies on Secondary Amides: Role of Steric Factors in Cis/Trans Isomerization. DOI: 10.3390/molecules23102455. View Source
